molecular formula C20H18ClFN2O3 B2988912 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one CAS No. 877789-05-4

6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one

Cat. No.: B2988912
CAS No.: 877789-05-4
M. Wt: 388.82
InChI Key: VNVJZZDWLDQIDT-UHFFFAOYSA-N
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Description

6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It undergoes nucleophilic substitution reactions, especially at the halogenated positions. Common reagents and conditions used in these reactions include dry solvents, inert atmospheres, and controlled temperatures.

Scientific Research Applications

6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit oxidoreductase enzymes, which play a role in bacterial metabolism, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar compounds to 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one include other coumarin derivatives such as:

Properties

IUPAC Name

6-chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O3/c21-17-10-16-13(9-20(26)27-19(16)11-18(17)25)12-23-5-7-24(8-6-23)15-3-1-14(22)2-4-15/h1-4,9-11,25H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVJZZDWLDQIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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